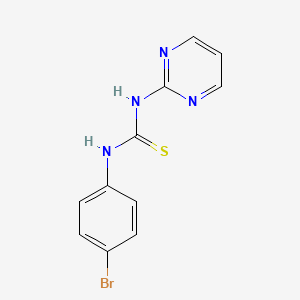
3,4-dimethoxybenzaldehyde 9H-fluoren-9-ylidenehydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The chemical compound 3,4-dimethoxybenzaldehyde 9H-fluoren-9-ylidenehydrazone belongs to a class of compounds that are structurally related to ortho-dimethoxy derivatives of benzene. These compounds are known for their distinctive molecular structures and properties which are influenced by their ortho-dimethoxy groups.
Synthesis Analysis
The synthesis of related compounds involves condensation reactions between aldehydes and hydrazines. For instance, compounds similar to the one can be synthesized through reactions involving 3,4-dimethoxybenzaldehyde and various hydrazine derivatives in suitable solvents, leading to hydrazone formation (Luong Truong Minh & Hoa Nguyen Thi My, 2021).
Molecular Structure Analysis
The molecular structure of 3,4-dimethoxybenzaldehyde hydrazone derivatives is characterized by the Angular Group Induced Bond Alternation (AGIBA) phenomenon, where ortho-dimethoxy groups cause significant changes in ring geometry. This alteration is consistent with molecular geometries derived from both experimental and computational methods (T. Krygowski et al., 1998).
Chemical Reactions and Properties
The chemical properties of hydrazone compounds, such as the one being discussed, include their ability to form complexes with metals, which can be characterized by various spectroscopic methods. These properties are influenced by the electronic and structural characteristics of the hydrazone moiety (Athraa H. Mekkey et al., 2020).
Physical Properties Analysis
The physical properties of these compounds can be deduced from their crystalline structures and intermolecular interactions, such as hydrogen bonding and ring geometries, which are significantly influenced by the presence of ortho-dimethoxy groups (M. A. Peralta et al., 2007).
Chemical Properties Analysis
Hydrazone compounds derived from 3,4-dimethoxybenzaldehyde exhibit a variety of chemical behaviors, including the formation of supramolecular structures and the ability to engage in hydrogen bonding. These properties are crucial for their reactivity and potential applications in various chemical reactions (C. Glidewell et al., 2004).
Safety and Hazards
Propriétés
IUPAC Name |
(E)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]fluoren-9-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-25-20-12-11-15(13-21(20)26-2)14-23-24-22-18-9-5-3-7-16(18)17-8-4-6-10-19(17)22/h3-14H,1-2H3/b23-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYBRJZWVUWFCJ-OEAKJJBVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN=C2C3=CC=CC=C3C4=CC=CC=C42)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N=C2C3=CC=CC=C3C4=CC=CC=C42)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5586340.png)
![N-(cyclopropylmethyl)-N-(2-methoxyethyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5586347.png)

![1-[(4-methoxyphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5586354.png)


![1-(4-{[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]oxy}phenyl)ethanone](/img/structure/B5586377.png)
![N-[4-(aminosulfonyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5586379.png)
![3-{2-[2-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-1H-imidazol-1-yl]ethyl}-1,3-oxazolidin-2-one dihydrochloride](/img/structure/B5586396.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-1,3-benzodioxole-5-carboxamide](/img/structure/B5586398.png)

![2-phenyl-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5586410.png)

![4-{[6-(allyloxy)-3-pyridazinyl]oxy}-N,N-dimethyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine](/img/structure/B5586438.png)